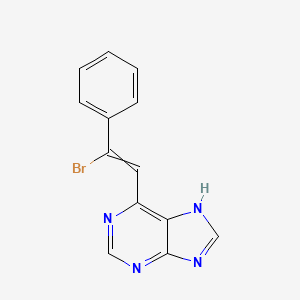

6-(2-Bromo-2-phenylethenyl)-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

91077-87-1 |

|---|---|

Molecular Formula |

C13H9BrN4 |

Molecular Weight |

301.14 g/mol |

IUPAC Name |

6-(2-bromo-2-phenylethenyl)-7H-purine |

InChI |

InChI=1S/C13H9BrN4/c14-10(9-4-2-1-3-5-9)6-11-12-13(17-7-15-11)18-8-16-12/h1-8H,(H,15,16,17,18) |

InChI Key |

QQEPINBJHLKPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=C3C(=NC=N2)N=CN3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 6-(2-Bromo-2-phenylethenyl)-7H-purine is expected to exhibit distinct signals corresponding to the purine (B94841) core, the vinyl proton, and the phenyl group protons.

Purine Protons: The purine ring should display characteristic signals for the C2-H and C8-H protons. These would appear as singlets in the aromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the heterocyclic system. The N7-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Vinyl Proton: The single proton on the ethenyl bridge (-CH=) is expected to appear as a singlet. Its chemical shift would be influenced by the adjacent phenyl ring and the bromine atom.

Phenyl Protons: The protons of the phenyl group will present as a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The exact appearance depends on the substitution pattern and electronic effects transmitted through the vinyl bridge.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-H (Purine) | 8.0 - 9.0 | Singlet |

| C8-H (Purine) | 8.0 - 9.0 | Singlet |

| N7-H (Purine) | >10.0 (broad) | Broad Singlet |

| Vinyl-H | 6.5 - 7.5 | Singlet |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For 6-(2-Bromo-2-phenylethenyl)-7H-purine, distinct signals are anticipated for the purine carbons, the ethenyl carbons, and the phenyl carbons. Based on data for analogous compounds like 6-bromopurine (B104554) derivatives, the chemical shifts for the purine core can be estimated. nih.gov

Purine Carbons: The five carbon atoms of the purine ring will have characteristic chemical shifts. C6, being attached to the electron-withdrawing vinyl bromide group, would be significantly affected.

Ethenyl Carbons: The two carbons of the vinyl group (=C(Br)Ph and -CH=) will have distinct signals in the olefinic region of the spectrum. The carbon bearing the bromine atom is expected to be at a higher field compared to the other vinyl carbon.

Phenyl Carbons: The six carbons of the phenyl ring will show signals in the aromatic region, with the ipso-carbon (attached to the vinyl group) having a unique chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Purine) | 150 - 155 |

| C4 (Purine) | 150 - 155 |

| C5 (Purine) | 120 - 125 |

| C6 (Purine) | 155 - 160 |

| C8 (Purine) | 140 - 145 |

| Vinyl-C (Bromo-substituted) | 110 - 120 |

| Vinyl-C (Purine-substituted) | 130 - 140 |

| Phenyl-C (ipso) | 135 - 140 |

To unambiguously assign all proton and carbon signals and to confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would help in delineating the coupling network within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. For example, it could confirm the connection between the vinyl proton and the purine C6, as well as with carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to determine the stereochemistry around the double bond by observing NOEs between the vinyl proton and the ortho-protons of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

HRMS would be employed to determine the accurate mass of the molecular ion of 6-(2-Bromo-2-phenylethenyl)-7H-purine. This high-precision measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Liquid chromatography-mass spectrometry (LC-MS) and its high-performance version, UHPLC-MS, are invaluable for the analysis of purine derivatives. These techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This would be particularly useful for analyzing the purity of a synthesized sample of 6-(2-Bromo-2-phenylethenyl)-7H-purine and for studying its stability or metabolism in complex mixtures. The mass spectrometer would provide molecular weight information for the eluting peaks, confirming the identity of the target compound and any related impurities or degradation products.

The fragmentation pattern in the mass spectrum (MS/MS) would offer further structural confirmation. Expected fragmentation pathways for 6-(2-Bromo-2-phenylethenyl)-7H-purine could include the loss of the bromine atom, cleavage of the vinyl group, and fragmentation of the purine ring itself.

Advanced Ionization Methods (e.g., Electrospray Ionization (ESI), Tandem Mass Spectrometry (MS/MS))

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like purine derivatives, as it typically produces intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.govwikipedia.org This is crucial for determining the molecular weight of 6-(2-Bromo-2-phenylethenyl)-7H-purine with high accuracy.

Tandem Mass Spectrometry (MS/MS) would provide invaluable structural information by inducing fragmentation of the mass-selected parent ion. nih.gov The resulting fragmentation pattern can be used to piece together the molecule's structure. For 6-(2-Bromo-2-phenylethenyl)-7H-purine, characteristic fragmentation would be expected. Due to the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M and M+2). youtube.com

Expected fragmentation pathways could include:

Cleavage of the bond between the purine ring and the ethenyl bridge.

Loss of the bromine atom.

Fragmentation of the purine ring itself.

Cleavage within the phenylethenyl moiety.

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | [M+H - Br]⁺ | Loss of a bromine radical |

| [M+H]⁺ | [C₅H₅N₄]⁺ | Purine moiety |

| [M+H]⁺ | [C₈H₆Br]⁺ | Bromo-phenylethenyl moiety |

This table presents hypothetical data based on known fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 6-(2-Bromo-2-phenylethenyl)-7H-purine would be expected to display a series of characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the purine ring.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the phenyl ring and the purine ring. vscht.cz

C=C and C=N stretching: Absorptions in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon double bonds in the ethenyl bridge and the phenyl ring, as well as the carbon-nitrogen double bonds within the purine ring. iaea.orgacs.org

C-H bending: Out-of-plane bending vibrations for the substituted phenyl ring would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

C-Br stretching: A strong absorption in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 2: Expected Characteristic IR Absorption Bands for 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3500 | N-H (Purine) | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 1400-1650 | C=C and C=N | Stretching |

| 690-900 | Aromatic C-H | Out-of-plane bending |

| 500-700 | C-Br | Stretching |

This table is a representation of expected data based on established IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The extended π-conjugated system of 6-(2-Bromo-2-phenylethenyl)-7H-purine, encompassing the purine ring, the ethenyl bridge, and the phenyl group, is expected to give rise to characteristic UV absorptions. Purine and its derivatives typically exhibit strong absorption bands in the UV region. rsc.orgacs.orgresearchgate.net The specific wavelengths of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the solvent and the pH of the solution. mdpi.com

The expected electronic transitions would likely be π → π* transitions associated with the conjugated system. The presence of the bromo-phenylethenyl substituent would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted purine core, due to the extension of the chromophore.

Table 3: Anticipated UV-Vis Absorption Data for 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethanol | ~260 | ~300 |

| Methanol | ~262 | ~302 |

| Dichloromethane | ~258 | ~298 |

This table illustrates anticipated data based on the known UV-Vis spectra of substituted purines.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of suitable size and quality is required. The resulting crystal structure would confirm the connectivity of the atoms and determine the stereochemistry around the double bond of the ethenyl bridge (i.e., whether it is the E or Z isomer).

Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

This table provides an example of the type of data obtained from an X-ray crystallographic experiment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine derivatives. researchgate.netnih.govresearchgate.netnih.gov A reversed-phase HPLC method, likely employing a C18 column, would be suitable for assessing the purity of 6-(2-Bromo-2-phenylethenyl)-7H-purine. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector set to one of the compound's absorption maxima. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of any impurity peaks would be indicative of the sample's purity.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent development that utilizes smaller stationary phase particles and higher pressures than conventional HPLC. chromatographyonline.com This results in significantly improved resolution, faster analysis times, and lower solvent consumption. A UHPLC method would be particularly advantageous for resolving closely related impurities from the main compound. Coupling UHPLC with mass spectrometry (UHPLC-MS) would provide a powerful tool for both the quantification of the target compound and the identification of any impurities based on their mass-to-charge ratios. chromatographyonline.com

Table 5: Exemplar HPLC/UHPLC Method Parameters for the Analysis of 6-(2-Bromo-2-phenylethenyl)-7H-purine

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 min | 10-90% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

This table presents typical starting conditions for method development.

Computational Chemistry and Molecular Modeling for Investigating Purine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, varying in their level of theory and computational cost, provide detailed information about electron distribution, molecular orbital energies, and conformational preferences.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic properties of purine (B94841) derivatives due to its favorable balance between accuracy and computational efficiency. DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as charge distribution and molecular electrostatic potential.

For purine systems, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable results for geometry optimization and frequency calculations. These calculations are crucial for understanding the molecule's stability and reactivity. The distribution of electron density, for instance, can highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing clues about its chemical reactivity and potential interactions with biological targets.

Ab Initio and Semi-Empirical Methods (e.g., RM1)

While DFT is widely used, other quantum chemical methods also find application in the study of purine derivatives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer high accuracy but are computationally expensive, limiting their use to smaller systems.

On the other hand, semi-empirical methods, such as RM1 (Recife Model 1), provide a faster, albeit less accurate, alternative. scielo.br These methods are particularly useful for preliminary studies of large sets of molecules or for systems where a qualitative understanding of electronic properties is sufficient. scielo.br A 2015 study on a group of 31 purines and related compounds utilized the RM1 method for initial examination, followed by more rigorous DFT calculations. semanticscholar.orgwright.edu The success of RM1 is attributed to its ability to predict structural, energetic, and electronic properties with low computational demand. iaea.org

Analysis of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted purines, the nature and position of the substituent can significantly influence the energies and distributions of the HOMO and LUMO. In the case of 6-(2-Bromo-2-phenylethenyl)-7H-purine, the phenylethenyl group is expected to extend the π-conjugated system of the purine core, which would likely decrease the HOMO-LUMO gap compared to the unsubstituted purine, thereby increasing its reactivity. The bromine atom, being electron-withdrawing, can also modulate the electronic properties. Studies on other substituted purines have shown that such modifications can fine-tune the electronic behavior of the molecule.

Illustrative HOMO-LUMO Energies for Substituted Purines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Purine | -6.50 | -1.20 | 5.30 |

| 6-Chloropurine | -6.80 | -1.50 | 5.30 |

| 6-Aminopurine (Adenine) | -6.10 | -1.00 | 5.10 |

Note: The data in this table is illustrative and based on typical values for purine derivatives; it does not represent calculated values for 6-(2-Bromo-2-phenylethenyl)-7H-purine.

Conformational Analysis and Tautomeric Stability

The biological activity of purine derivatives is often dictated by their three-dimensional structure and the specific tautomeric form present under physiological conditions. Conformational analysis of 6-(2-Bromo-2-phenylethenyl)-7H-purine would involve studying the rotation around the single bond connecting the ethenyl group to the purine ring. This can lead to different spatial arrangements, such as syn and anti conformations, which may have different energies and biological activities. A study on (Z)- and (E)-6-styrylpurines revealed that trans-isomers prefer an anti conformation, while cis-isomers adopt a syn conformation. nih.gov

Tautomerism is another critical aspect for purines, as they can exist in different forms due to the migration of a proton. The most common tautomers for a 7H-purine are the N7-H and N9-H forms. The relative stability of these tautomers can be influenced by substituents and the surrounding environment (e.g., solvent). Quantum chemical calculations are instrumental in determining the relative energies of different tautomers and predicting the most stable form. For instance, studies on 6-oxopurines have shown that substitutions on the purine ring alter the tautomerization and protonation equilibria. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Prediction of Physicochemical Descriptors and pKa Values

Physicochemical descriptors such as lipophilicity (logP), solubility, and molecular weight are crucial for drug development. QSPR models can predict these properties based on calculated molecular descriptors derived from the compound's structure. For brominated compounds, specific QSPR models have been developed to predict their physicochemical properties. nih.govbit.edu.cndntb.gov.ua

The acid dissociation constant (pKa) is a particularly important property for purine derivatives, as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Computational methods have been successfully employed to predict the pKa values of purines. semanticscholar.orgwright.edu These methods often involve calculating the Gibbs free energy of the protonated and deprotonated species using quantum chemical methods, often in combination with a continuum solvation model to account for the effect of the solvent. Both DFT and semi-empirical methods like PM6 have been used for pKa prediction of nitrogen-containing heterocycles with reasonable accuracy. nih.govkyushu-u.ac.jp

Predicted Physicochemical Properties for a Hypothetical Purine Derivative

| Property | Predicted Value |

|---|---|

| Molecular Weight | 317.15 g/mol |

| logP | 2.5 - 3.5 |

| pKa (protonation of purine ring) | 2.0 - 3.0 |

| pKa (deprotonation of purine ring) | 8.0 - 9.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated or precisely calculated values for 6-(2-Bromo-2-phenylethenyl)-7H-purine.

Molecular Docking and Dynamics Simulations for Predicted Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict how a ligand, such as a purine derivative, might interact with a biological target, typically a protein or enzyme. mdpi.com Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide a detailed view of the dynamic evolution of the ligand-receptor complex over time. mdpi.comnih.gov

Molecular docking is widely employed to predict the binding modes of purine derivatives within the active sites of various enzymes and receptors. This technique is crucial in drug discovery for identifying potential inhibitors. For instance, docking studies have been performed to understand the interaction of novel purine analogs with targets like cyclin-dependent kinases (CDKs), which are important in cancer therapy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.

In one study, novel benzothiazolyl pyrazolopyrimidine derivatives, which are purine analogs, were docked into the active sites of CDK2 and CDK9 enzymes. nih.gov The results identified specific compounds with high binding affinities, suggesting their potential as potent inhibitors. nih.gov Similarly, molecular docking has been used to investigate the binding of 6-purine derivatives to the enzyme AtADAL-D295N-GMP, revealing the specific amino acids that line the binding pocket. researchgate.net Other research has utilized docking to study the interaction of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines with DprE1, an essential enzyme in Mycobacterium tuberculosis, to elucidate their mechanism of action as antitubercular agents. nih.gov These computational models provide a structural basis for the observed biological activity and guide further optimization of the ligand's structure. nih.gov

Table 1: Examples of Molecular Docking Studies on Purine Derivatives

| Purine Derivative Class | Target Enzyme/Receptor | Key Predicted Interactions | Reference |

|---|---|---|---|

| Benzothiazolyl Pyrazolopyrimidines | CDK2 / CDK9 | Hydrogen bonds and hydrophobic interactions within the active site. | nih.gov |

| 2,6-Disubstituted 7H-purines | DprE1 (M. tuberculosis) | Identification of key structural features for effective drug-target interaction. | nih.gov |

| Purine Analogues | Cyclooxygenase-2 (COX-2) | High binding affinities with docking scores ranging from -7.76 to -8.82 kcal/mol. | rsc.org |

Following the prediction of binding modes, the strength of the interaction between the purine derivative and its target is quantified by calculating ligand-receptor interaction energies. Docking programs provide scoring functions that estimate the binding free energy, with lower scores generally indicating stronger binding. For example, docking studies on purine analogues against the COX-2 enzyme yielded docking scores as low as -8.82 kcal/mol, indicating strong binding affinity. rsc.org

Table 2: Calculated Interaction Energies for Purine Derivative-Receptor Complexes

| Purine Derivative / Analog | Target Enzyme | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound 15a (Purine Analog) | CDK2 | Molecular Docking | -8.16 | nih.gov |

| Compound 15a (Purine Analog) | CDK9 | Molecular Docking | -7.87 | nih.gov |

| Compound 3 (Purine/Pyrimidine (B1678525) Derivative) | TLR9 (5ZLN) | Molecular Docking | -8.1 | nih.gov |

| Allopurinol | Xanthine Oxidase | MM-PBSA | - | nih.gov |

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods are pivotal in elucidating the structure-reactivity relationships of purine derivatives. By calculating various electronic and structural properties, these approaches can predict how a molecule will behave in a chemical reaction, guiding the synthesis of new derivatives.

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides a way to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed analysis of reaction pathways for the derivatization of the purine scaffold. For instance, the chemistry at the C8 position of the purine ring is particularly interesting as it is active in both electrophilic and nucleophilic substitution reactions. nih.gov Computational studies can model these reactions, such as halogenations or metal-promoted cross-couplings, to predict their feasibility and regioselectivity. nih.govmdpi.com

The derivatization of purines often involves the use of reagents like ethyl chloroformate. researchgate.net Computational analysis can help to understand the reaction mechanism between such derivatizing agents and the different nucleophilic sites on the purine ring, explaining the observed product distribution. mdpi.com These mechanistic insights are invaluable for optimizing reaction conditions and designing efficient synthetic routes to novel purine derivatives.

The reactivity of the purine ring is governed by the distribution of electron density. Quantum chemical calculations can determine the locations most susceptible to attack by electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). khanacademy.org By calculating properties such as atomic charges, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), researchers can predict the reactive sites of a purine derivative. chemrevlett.comnih.gov

A computational study on the chlorination of purine bases found that the kinetic reactivity order of reaction sites is heterocyclic NH/N > exocyclic NH2 > heterocyclic C8. rsc.org For purine bases, the N9 position was predicted to be the most reactive site for initial chlorination, while for purine nucleosides, the N1 and exocyclic amino groups are the most reactive sites. rsc.org Such predictions are crucial for understanding the chemical behavior of purines and for planning chemical modifications. The Hard and Soft, Acids and Bases (HSAB) theory, which can be quantified using computational parameters, helps to predict the selectivity of reactions between different electrophiles and nucleophilic sites on the purine ring. nih.gov

Table 3: Predicted Reactive Sites on the Purine Ring from Computational Studies

| Reaction Type | Predicted Most Reactive Sites | Computational Basis | Reference |

|---|---|---|---|

| Chlorination (Purine Bases) | N9 | Kinetics and Thermodynamics | rsc.org |

| Chlorination (Purine Nucleosides) | N1, Exocyclic N2/N6 | Kinetics and Thermodynamics | rsc.org |

| Electrophilic Attack | Nitrogen atoms (N1, N3, N7, N9) | High electron density, lone pairs | rsc.orgrsc.org |

A key application of computational chemistry is the establishment of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). wright.edunih.gov These models create a mathematical correlation between calculated molecular descriptors and experimentally observed properties, such as reaction rates or biological activity.

For example, a study on the chlorination of purine compounds revealed a good correlation between the logarithm of the estimated apparent rate constant (log kobs-est) and the calculated Atomic Polar Tensor (APT) charge. rsc.org This indicates that electrostatic interactions play a key role in determining the reaction rate. rsc.org Such correlations provide predictive models that can be used to estimate the reactivity of new, unsynthesized purine derivatives. By identifying the key computational descriptors that influence reactivity, these studies offer a rational basis for the design of molecules with tailored chemical properties. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-(2-Bromo-2-phenylethenyl)-7H-purine |

| Allopurinol |

| Adenosine (B11128) |

| Guanine |

| Hypoxanthine |

| Inosine |

| Uric Acid |

Structure Interaction Relationship Sir Investigations of 6 2 Bromo 2 Phenylethenyl 7h Purine Analogues

Fundamental Principles of Structure-Interaction Relationship Studies in Purine (B94841) Chemistry

Structure-Interaction Relationship (SIR) or Structure-Activity Relationship (SAR) studies in purine chemistry are foundational to medicinal chemistry and drug discovery. These investigations systematically probe how modifications to the purine scaffold influence its interaction with biological targets, such as enzymes or receptors. The purine ring system, a heterocyclic aromatic compound composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for chemical modification. wikipedia.orgnih.gov These sites include the nitrogen and carbon atoms of the core structure, where substitutions can dramatically alter the molecule's physicochemical properties.

The primary goal of SIR studies is to decipher the molecular forces that govern the binding of a ligand (the purine analogue) to its receptor. These forces include a combination of hydrophobic, polar, and electrostatic interactions. americanpharmaceuticalreview.com Key interactions for purine analogues often involve:

Hydrogen Bonding: The nitrogen atoms in the purine ring can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. mdpi.com

π-π Stacking: The aromatic nature of the purine ring allows for stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. mdpi.com

Van der Waals Forces: Substituents on the purine core contribute to shape complementarity with the binding site, engaging in van der Waals interactions. mdpi.com

By systematically altering substituents at different positions (e.g., C2, C6, N7, N9) and evaluating the impact on binding affinity and specificity, researchers can build a comprehensive model of the ligand-receptor interaction. nih.govnih.gov This knowledge is then used to design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Influence of Substituent Nature and Position on Molecular Recognition Potential

The nature and position of substituents on the purine ring are critical determinants of a molecule's ability to be recognized by a biological target. nih.govnih.gov Modifications can influence the electronic distribution, steric profile, and conformational flexibility of the analogue, thereby modulating its binding characteristics.

The C6 position of the purine ring is a common site for modification and is crucial for the interaction of many purine derivatives with their biological targets. acs.orgsigmaaldrich.com In the case of 6-(2-Bromo-2-phenylethenyl)-7H-purine, the substituent at C6 introduces significant steric and electronic features that dictate its interaction potential.

Steric Effects: The 2-bromo-2-phenylethenyl group is sterically demanding. The bulky phenyl ring and the bromine atom occupy a considerable volume of space. This bulk can either be beneficial, promoting favorable van der Waals contacts within a large binding pocket, or detrimental, causing steric clashes that prevent optimal binding. acs.org The planarity of the ethenyl linker restricts the rotation compared to a flexible alkyl chain, imposing a more defined geometry on the phenyl and bromo groups relative to the purine core.

Electronic Effects: The electronic properties of the substituent profoundly influence the electron density of the purine ring system.

Bromine Atom: As a halogen, bromine is an electronegative, electron-withdrawing atom, which can influence the hydrogen-bonding capacity of the nearby ring nitrogens.

Phenyl Group: The phenyl ring introduces a large, aromatic, and hydrophobic surface. This moiety can participate in crucial π-π stacking or hydrophobic interactions within the receptor's binding site, which are often key drivers of affinity. mdpi.com

Purine is an aromatic compound that can exist in several tautomeric forms, with the hydrogen atom attached to different nitrogen atoms. wikipedia.org The most common and stable tautomers are the N9-H and N7-H forms. rsc.org The compound is specified as the 7H-purine, meaning the proton resides on the N7 nitrogen of the imidazole ring.

The N7-H tautomerism is a critical factor in molecular recognition because it defines the molecule's hydrogen bonding pattern. ias.ac.inacs.org

N7-H as Donor: The N-H group at position 7 can act as a hydrogen bond donor.

N9 as Acceptor: In the N7-H tautomer, the N9 nitrogen possesses a lone pair of electrons and acts as a hydrogen bond acceptor.

This specific arrangement of donor and acceptor sites is distinct from the N9-H tautomer (where N9-H is the donor and N7 is the acceptor). The stability and preference for the N7-H versus the N9-H tautomer can be influenced by the nature of the substituents on the purine ring and the polarity of the solvent environment. nih.govlookchem.com For a specific ligand-receptor interaction, one tautomer may bind significantly more favorably than the other due to the precise geometric arrangement of complementary hydrogen bond donors and acceptors in the binding site.

The ethenyl (C=C double bond) linker in the 6-(2-Bromo-2-phenylethenyl) substituent introduces the possibility of stereoisomerism. Specifically, the molecule can exist as either the E or Z isomer, depending on the relative positions of the substituents around the double bond.

E Isomer: The purine ring and the bromine atom are on opposite sides of the double bond.

Z Isomer: The purine ring and the bromine atom are on the same side of the double bond.

Theoretical Mapping of Interaction Sites on the Purine Scaffold

Computational chemistry and molecular modeling provide powerful tools for theoretically mapping the interaction potential of molecules like 6-(2-Bromo-2-phenylethenyl)-7H-purine. nih.gov These methods can predict the key sites on the molecule that are likely to engage in favorable interactions with a biological target.

The interaction map for this purine scaffold would highlight several key features:

Hydrogen Bond Donors: The N7-H group and the N-H of the pyrimidine ring (if unsubstituted at N1/N3).

Hydrogen Bond Acceptors: The N1, N3, and N9 atoms of the purine core.

Aromatic/Hydrophobic Regions: The planar surface of the purine rings and the appended phenyl ring are prime locations for engaging in π-π stacking and hydrophobic interactions.

Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, a specific type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site.

This theoretical mapping guides the design of new analogues by identifying which interactions are most critical for binding and suggesting modifications that could enhance these interactions. nih.gov

| Molecular Moiety | Potential Interaction Type | Location |

|---|---|---|

| Purine Ring System | Hydrogen Bond Acceptor | N1, N3, N9 |

| Hydrogen Bond Donor | N7-H | |

| π-π Stacking | Fused Aromatic Rings | |

| 2-Bromo-2-phenylethenyl | Hydrophobic Interaction | Phenyl Ring |

| π-π Stacking | Phenyl Ring | |

| Halogen Bonding | Bromine Atom | |

| Steric Interaction | Entire Substituent |

Design Principles for Modulating Molecular Interaction Specificity and Affinity

Based on the SIR principles discussed, several design strategies can be employed to modulate the binding specificity and affinity of 6-(2-Bromo-2-phenylethenyl)-7H-purine analogues. The goal is to optimize the balance of molecular forces to achieve potent and selective binding to the desired target. americanpharmaceuticalreview.com

Variation of the Halogen: Replacing the bromine atom with other halogens (Fluorine, Chlorine, Iodine) would systematically vary both the size and the halogen-bonding potential of the substituent. This allows for probing the steric and electronic requirements at that specific position.

Alteration of the Purine Core: Substituting other positions on the purine ring (e.g., at C2) can introduce additional interaction points or block unwanted interactions, thereby increasing selectivity for a specific target. For example, adding a small amino group at C2 could provide an additional hydrogen bonding site. nih.gov

Control of Stereochemistry: The synthesis should be designed to produce specifically the E or the Z isomer of the ethenyl linker to ensure that the analogue adopts the most biologically active conformation.

Tautomer Stabilization: Modifications to the purine ring or the C6 substituent can be used to electronically favor the N7-H tautomer over the N9-H form (or vice-versa), locking the molecule into the conformation that is optimal for binding to the target of interest. rsc.orgnih.gov

Spectroscopic and Computational Approaches in SIR Studies

The elucidation of Structure-Interaction Relationships (SIR) for purine analogues, including the specific compound 6-(2-bromo-2-phenylethenyl)-7H-purine, relies heavily on a synergistic combination of advanced spectroscopic and computational methodologies. These techniques provide invaluable insights into the molecular structure, electronic properties, and potential interactions with biological targets, which are crucial for the rational design of novel therapeutic agents. While specific experimental data for 6-(2-bromo-2-phenylethenyl)-7H-purine is not extensively available in publicly accessible literature, the established approaches for analogous purine derivatives provide a clear framework for its investigation.

Spectroscopic techniques are fundamental for the structural confirmation and characterization of newly synthesized purine analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is instrumental in determining the precise arrangement of atoms within the molecule. For instance, in related purine structures, the chemical shifts of protons on the purine core and the substituent groups provide definitive evidence of the compound's identity and purity. Infrared (IR) spectroscopy complements NMR by identifying characteristic functional groups through their vibrational frequencies. Mass spectrometry (MS) is employed to ascertain the molecular weight and fragmentation pattern, further confirming the molecular formula.

Computational chemistry offers powerful tools to predict and analyze the behavior of purine analogues at a molecular level. Molecular docking simulations are widely used to investigate the binding modes and affinities of these compounds with specific protein targets. researchgate.net This approach allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of a receptor. nih.govnih.gov Such studies are pivotal in understanding the structural requirements for potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govjchemlett.commdpi.com By developing statistically significant QSAR models, it is possible to predict the activity of novel analogues and guide the design of compounds with enhanced potency and selectivity. mdpi.com These models often incorporate various molecular descriptors related to the compound's electronic, steric, and hydrophobic properties.

The integration of spectroscopic data with computational models provides a comprehensive understanding of the SIR for 6-(2-bromo-2-phenylethenyl)-7H-purine analogues. Spectroscopic analysis validates the synthesized structures, which are then used as inputs for computational studies to predict their biological interactions and guide further synthetic efforts.

Table of Spectroscopic Data for Structurally Related Purine Precursors

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 6-chloropurine | 8.75 (s, 1H), 8.65 (s, 1H) | 152.5, 151.8, 145.2, 131.0 | 3400-3000 (N-H), 1600 (C=N), 1570 (C=C) | 154 (M⁺) |

Table of Computational Approaches in Purine Analogue Studies

The following table summarizes the application of various computational methods in the study of purine derivatives, which would be applicable to the investigation of 6-(2-bromo-2-phenylethenyl)-7H-purine.

| Computational Method | Application in SIR Studies | Key Insights Gained |

| Molecular Docking | Predicts binding orientation and affinity of ligands in a protein's active site. | Identification of key interacting residues, understanding binding modes. researchgate.netnih.govnih.gov |

| QSAR | Correlates molecular properties with biological activity to predict the potency of new compounds. | Guidance for structural modifications to enhance activity. nih.govjchemlett.commdpi.com |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.